

Technical Guide: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1353868

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid**, including its chemical identity, physicochemical properties, a general synthesis protocol, and an exploration of the biological context of structurally related molecules. Due to the limited availability of specific experimental data for this compound in public databases, information from closely related analogs is presented to provide a framework for research and development.

Chemical Identity and Properties

While a specific CAS number for **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid** is not readily available in major chemical databases, its chemical structure and basic properties can be identified. It is important to distinguish this compound from its isomer, 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid (CAS: 67405-48-5), where the methyl group is on the phenyl ring instead of the butanoic acid chain.

Table 1: Chemical Identifiers for **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid**

Identifier	Value	Source
PubChem CID	12514879	[1]
Molecular Formula	C12H14O4	[1]
IUPAC Name	4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid	
InChI	InChI=1S/C12H14O4/c1-8(7-11(13)14)12(15)9-5-3-10(16-2)4-6-9/h3-6,8H,7H2,1-2H3,(H,13,14)	
InChIKey	N/A	
SMILES	CC(CC(=O)O)C(=O)C1=CC=C(C=C1)OC	

Table 2: Computed Physicochemical Properties

Property	Value	Unit
Molecular Weight	222.24	g/mol
XLogP3	1.4	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	4	
Exact Mass	222.08920892	Da
Monoisotopic Mass	222.08920892	Da
Topological Polar Surface Area	63.6	Å²
Heavy Atom Count	16	
Complexity	262	

Synthesis and Experimental Protocols

A common method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. For the synthesis of the related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.^[2] A similar approach can be envisioned for the synthesis of **4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid**, using anisole and methylsuccinic anhydride.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of 4-aryl-4-oxobutanoic acids and can be adapted for the synthesis of the title compound.

Materials:

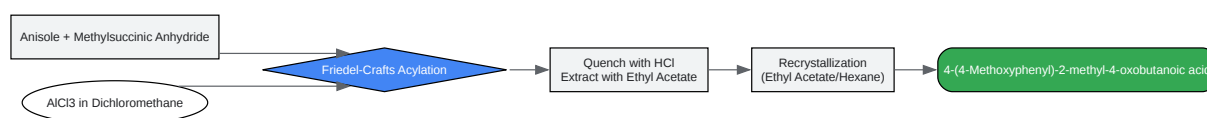
- Anisole (methoxybenzene)
- Methylsuccinic anhydride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane
- Magnesium sulfate (MgSO₄)

Procedure:

- To a solution of methylsuccinic anhydride (1.0 eq) and anisole (1.2 eq) in anhydrous dichloromethane at room temperature, add anhydrous aluminum chloride (1.5 eq) portion-wise.

- Stir the reaction mixture at room temperature overnight.
- Pour the reaction mixture into a beaker containing 1 M HCl solution and ice.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous MgSO₄.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the desired **4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid**.

Logical Workflow for Synthesis



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A general workflow for the synthesis of **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid**.

Biological Activity and Signaling Pathways (Context from a Structurally Related Compound)

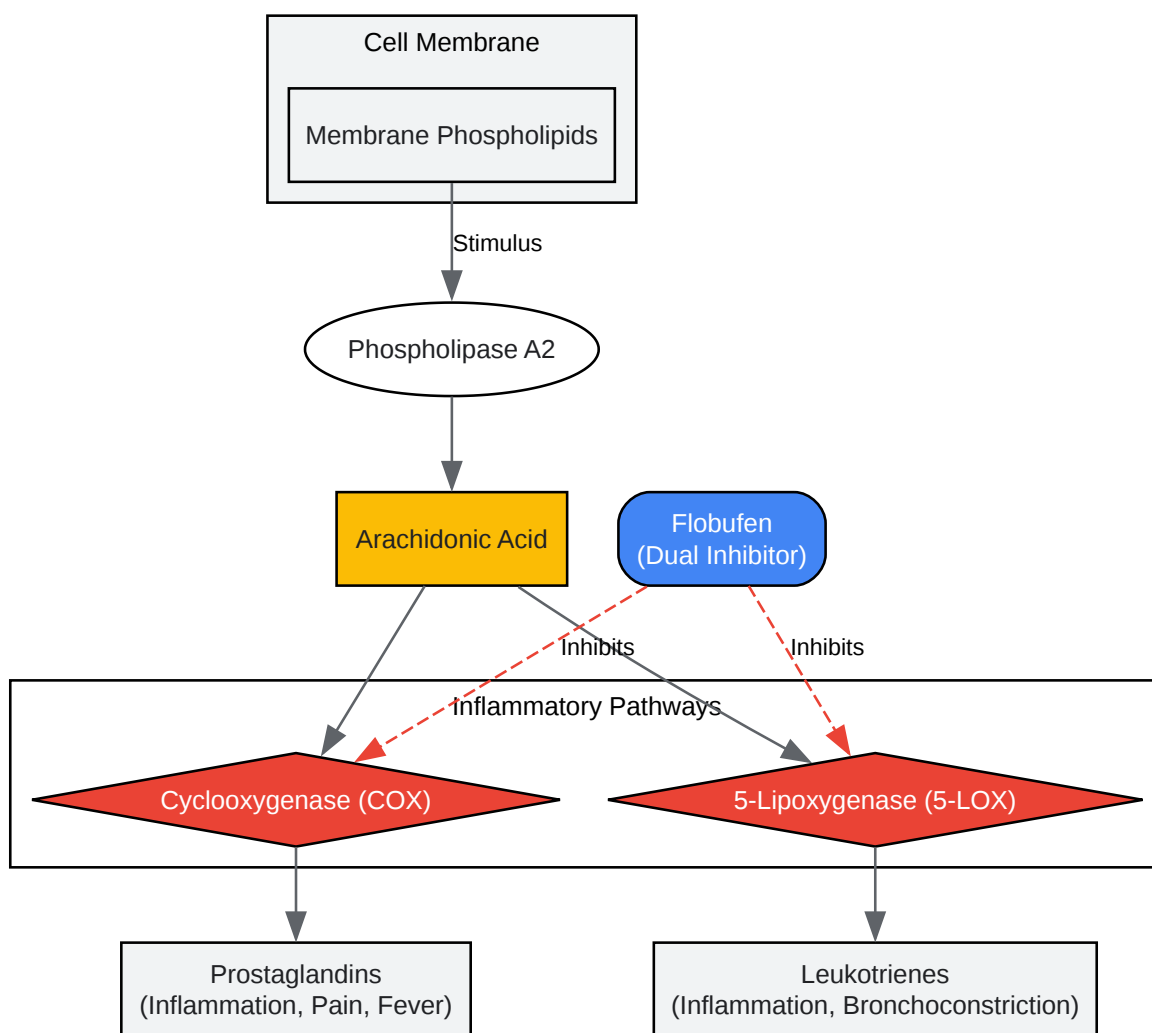
Direct studies on the biological activity and associated signaling pathways of **4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid** are not currently available in the public domain. However, insights can be drawn from the structurally related compound, Flobufen. Flobufen, or 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID).^[3]

Flobufen acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.^[3] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes,

Flobufen reduces the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Putative Signaling Pathway Inhibition

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by a dual COX/5-LOX inhibitor like Flobufen. This provides a potential framework for investigating the biological activity of **4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid**.



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Inhibition of the arachidonic acid cascade by a dual COX/5-LOX inhibitor like Flobufen.

Conclusion and Future Directions

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a compound with limited publicly available experimental data. This guide has provided its known chemical identifiers, computed properties, and a general synthetic protocol based on established chemical reactions for this class of molecules. By examining the biological activity of the structurally related drug Flobufen, a potential avenue for investigating the anti-inflammatory properties of the title compound is suggested. Future research should focus on the specific synthesis and purification of **4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid**, followed by comprehensive spectroscopic characterization and in vitro screening against inflammatory targets such as COX and 5-LOX enzymes to elucidate its potential therapeutic value.

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References

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